
Malvidin-3-glucoside-d6 (chloride)
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Overview
Description
Malvidin-3-glucoside-d6 (chloride) is a derivative of malvidin, an anthocyanin commonly found in various fruits and vegetables. Anthocyanins are water-soluble pigments responsible for the red, blue, and purple colors in plants. Malvidin-3-glucoside-d6 (chloride) is particularly noted for its antioxidant and anti-inflammatory properties, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of malvidin-3-glucoside-d6 (chloride) typically involves the glycosylation of malvidin with glucose under acidic conditions. The reaction is catalyzed by enzymes or chemical catalysts to ensure the attachment of the glucose moiety at the 3-position of the malvidin molecule. The deuterium labeling (d6) is achieved by incorporating deuterium atoms into the glucose molecule before the glycosylation process .
Industrial Production Methods
Industrial production of malvidin-3-glucoside-d6 (chloride) involves large-scale fermentation processes using genetically modified microorganisms. These microorganisms are engineered to produce high yields of the compound through optimized fermentation conditions, including controlled pH, temperature, and nutrient supply .
Chemical Reactions Analysis
Types of Reactions
Malvidin-3-glucoside-d6 (chloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons, often resulting in the formation of quinones.
Reduction: This reaction involves the gain of electrons, leading to the formation of reduced anthocyanins.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate under acidic conditions.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride under basic conditions.
Substitution: Common reagents include methyl iodide and dimethyl sulfate under neutral or basic conditions.
Major Products Formed
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of reduced anthocyanins.
Substitution: Formation of methoxylated derivatives.
Scientific Research Applications
Food Science Applications
Antioxidant Properties
Malvidin-3-glucoside-d6 (chloride) exhibits significant antioxidant capabilities, which are crucial in food preservation and health benefits. Studies indicate that malvidin glycosides can scavenge reactive oxygen species (ROS), thereby reducing oxidative stress in food products and enhancing their shelf life. For instance, a study demonstrated that malvidin-3-glucoside effectively decreased ROS levels in human umbilical vein endothelial cells, suggesting its protective role against oxidative damage .
Colorant in Food Products
As an anthocyanin, malvidin-3-glucoside-d6 (chloride) contributes to the coloration of various food products. Its vibrant purple hue makes it an attractive natural colorant in beverages, confectionery, and dairy products. The stability of this compound under different pH conditions enhances its utility as a food colorant, aligning with consumer preferences for natural additives .
Pharmacological Applications
Anti-inflammatory Effects
Research has shown that malvidin-3-glucoside-d6 (chloride) possesses anti-inflammatory properties. In vitro studies demonstrated that this compound inhibited pro-inflammatory pathways in bovine aortic endothelial cells pretreated with peroxynitrite, leading to decreased expression of pro-apoptotic proteins and reduced mitochondrial membrane depolarization . These findings suggest potential therapeutic applications in managing inflammatory diseases.
Neuroprotective Effects
Emerging evidence highlights the neuroprotective effects of malvidin-3-glucoside-d6 (chloride). A study indicated that this compound could counteract anxiety and depression by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells . Such properties position malvidin-3-glucoside-d6 (chloride) as a candidate for developing functional foods aimed at mental health improvement.
Biochemical Research Applications
Reference Standard in Analytical Chemistry
Malvidin-3-glucoside-d6 (chloride) serves as a primary reference standard in analytical chemistry for quantifying anthocyanins in various matrices. Its certified absolute purity allows researchers to accurately measure anthocyanin content in food samples, which is essential for nutritional studies and quality control .
Impact on Nutritional Studies
The compound's role in understanding the nutritional attributes of foods is significant. Studies measuring molar absorbance have correlated higher anthocyanin content with improved health benefits, emphasizing the importance of malvidin derivatives like malvidin-3-glucoside-d6 (chloride) in dietary assessments .
Mechanism of Action
Malvidin-3-glucoside-d6 (chloride) exerts its effects through several molecular mechanisms:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating electrons to reactive oxygen species.
Anti-inflammatory Activity: It inhibits the activity of pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways
Comparison with Similar Compounds
Similar Compounds
Cyanidin-3-glucoside: Another anthocyanin with similar antioxidant properties but different color properties.
Delphinidin-3-glucoside: Known for its strong antioxidant activity and blue color.
Pelargonidin-3-glucoside: Exhibits antioxidant and anti-inflammatory properties but with a different color spectrum
Uniqueness
Malvidin-3-glucoside-d6 (chloride) is unique due to its deuterium labeling, which enhances its stability and allows for detailed metabolic studies. Its specific glycosylation pattern also contributes to its distinct chemical and biological properties .
Q & A
Basic Research Questions
Q. What validated analytical methods are recommended for quantifying Malvidin-3-glucoside-d6 (chloride) in complex matrices?
High-performance liquid chromatography (HPLC) with UV-Vis detection at 520 nm is widely used, leveraging its anthocyanin-specific absorbance. Ensure calibration with certified reference standards (e.g., ≥95% purity by HPLC) and validate using spike-and-recovery experiments in target matrices like plant extracts or biological fluids. Column selection (e.g., C18 reverse-phase) and mobile phase pH adjustments (1–2% formic acid) are critical for resolving deuterated analogs from non-deuterated counterparts .
Q. How should Malvidin-3-glucoside-d6 (chloride) be stored to maintain stability in long-term studies?
Store lyophilized powder at −20°C in airtight, light-protected containers. For aqueous solutions, use acidic buffers (pH 1–3) to prevent degradation, and avoid repeated freeze-thaw cycles. Stability tests under varying temperatures (4°C, −20°C, −80°C) should be conducted, with degradation monitored via HPLC over 6–12 months .
Q. What experimental controls are essential when studying its pharmacokinetics in vivo?
Include deuterated internal standards (e.g., Malvidin-3-glucoside-d6) to correct for matrix effects in LC-MS/MS analyses. Control for pH-dependent isomerization by maintaining consistent gastrointestinal pH in animal models. Use isotopically labeled tracers to distinguish exogenous intake from endogenous metabolites .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported bioactivity data for Malvidin-3-glucoside-d6 (chloride)?
Contradictions in antioxidant or anti-inflammatory assays often stem from methodological variability. Standardize protocols:
- DPPH/FRAP assays : Control solvent polarity (e.g., ethanol vs. methanol) and pH.
- Cell-based studies : Validate membrane permeability using deuterium-labeled probes. Cross-validate findings with orthogonal techniques (e.g., electron paramagnetic resonance for radical scavenging) and reference inter-laboratory reproducibility data .
Q. What strategies optimize isotopic purity during the synthesis of deuterated malvidin derivatives?
Use deuterium oxide (D₂O) in glycosylation steps to ensure >98% deuteration at the C6 position of the glucose moiety. Monitor isotopic incorporation via NMR (e.g., disappearance of proton signals at δ 3.5–4.0 ppm) and LC-HRMS. Purify intermediates using preparative HPLC with deuterated solvents to minimize proton exchange .
Q. How do copigmentation interactions affect the stability of Malvidin-3-glucoside-d6 (chloride) in wine-model systems?
Design experiments with molar ratios of cofactors (e.g., tannins, flavonoids) to assess hyperchromic shifts via UV-Vis spectroscopy. Computational modeling (e.g., molecular docking) can predict π-π stacking interactions. For deuterated analogs, compare thermodynamic parameters (ΔG, ΔH) with non-deuterated forms using isothermal titration calorimetry (ITC) .
Q. What advanced structural characterization techniques confirm the integrity of deuterated malvidin derivatives?
Combine:
- NMR : ¹H/¹³C for aglycone structure; ²H NMR to verify deuteration sites.
- LC-HRMS/MS : Fragment ions (e.g., m/z 331 for delphinidin core) with deuterium-specific mass shifts.
- X-ray crystallography : Resolve crystal packing differences caused by isotopic substitution .
Q. Methodological Best Practices
- Data Interpretation : Use multivariate analysis (e.g., PCA) to distinguish deuterium-induced effects from environmental variables in kinetic studies .
- Error Mitigation : Include technical replicates for HPLC quantification (RSD <5%) and biological triplicates in cell assays .
- Literature Comparison : Cross-reference findings with PubChem data (CID: 124202) and peer-reviewed studies on isotopic analogs in the Journal of Agricultural and Food Chemistry .
Properties
Molecular Formula |
C23H25ClO12 |
---|---|
Molecular Weight |
534.9 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[5,7-dihydroxy-2-[4-hydroxy-3,5-bis(trideuteriomethoxy)phenyl]chromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride |
InChI |
InChI=1S/C23H24O12.ClH/c1-31-14-3-9(4-15(32-2)18(14)27)22-16(7-11-12(26)5-10(25)6-13(11)33-22)34-23-21(30)20(29)19(28)17(8-24)35-23;/h3-7,17,19-21,23-24,28-30H,8H2,1-2H3,(H2-,25,26,27);1H/t17-,19-,20+,21-,23-;/m1./s1/i1D3,2D3; |
InChI Key |
YDIKCZBMBPOGFT-HXRGSFDDSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC(=CC(=C1O)OC([2H])([2H])[2H])C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O.[Cl-] |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O.[Cl-] |
Origin of Product |
United States |
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